(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
CAS No.: 1415811-76-5
Cat. No.: VC21086767
Molecular Formula: C15H17NO5
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415811-76-5 |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | (2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H17NO5/c1-2-16-13(17)6-4-10(15(18)19)14(16)9-3-5-11-12(7-9)21-8-20-11/h3,5,7,10,14H,2,4,6,8H2,1H3,(H,18,19)/t10-,14+/m0/s1 |
| Standard InChI Key | BOZVIGNUVANQSH-IINYFYTJSA-N |
| Isomeric SMILES | CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |
| SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Introduction
(2S,3S)-2-(1,3-Benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a specific stereochemistry, indicated by the (2S,3S) notation. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
Synthesis and Availability
The synthesis of (2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves complex organic chemistry techniques, including asymmetric synthesis to achieve the desired stereochemistry. This compound is available from various chemical suppliers, with prices varying based on quantity and purity.
Biological and Chemical Applications
While specific biological activities of this compound are not widely documented, piperidine derivatives are generally known for their potential in medicinal chemistry, including applications in neurology and as enzyme inhibitors.
Potential Applications
-
Pharmaceutical Research: The compound's unique structure suggests potential for use in drug discovery, particularly in areas requiring specific stereochemistry.
-
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Safety and Handling
Handling (2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid requires standard laboratory precautions due to its chemical nature. Specific safety data may not be widely available, so general guidelines for organic acids should be followed.
Safety Precautions
-
Protective Equipment: Use gloves, goggles, and a lab coat when handling.
-
Storage: Store in a cool, dry place away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume